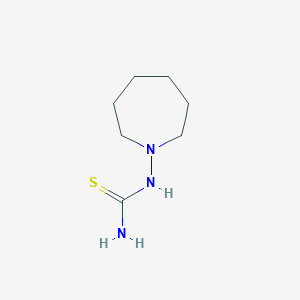

N-(1-hexahydroazepinyl)-thiourea

Description

Properties

Molecular Formula |

C7H15N3S |

|---|---|

Molecular Weight |

173.28 g/mol |

IUPAC Name |

azepan-1-ylthiourea |

InChI |

InChI=1S/C7H15N3S/c8-7(11)9-10-5-3-1-2-4-6-10/h1-6H2,(H3,8,9,11) |

InChI Key |

WNLZWHVPVKAVIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic addition of the amine group in hexahydroazepine to an isothiocyanate or thiocarbonyl reagent, forming the thiourea linkage. Common synthetic approaches include:

- Reaction of primary amines with isothiocyanates

- Reaction of amines with carbon disulfide followed by alkylation

- One-pot microwave-assisted or solvent-free methods

- Sulfurization of urea derivatives

These methods vary in reaction conditions, solvents, catalysts, and purification steps.

Reaction of Hexahydroazepine with Isothiocyanates

A widely used and efficient method involves reacting the hexahydroazepine amine directly with an isothiocyanate in an organic solvent such as dichloromethane at room temperature. The nucleophilicity of the amine facilitates a rapid reaction (typically within 1 hour), yielding the desired thiourea without the need for further purification in many cases.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hexahydroazepine (1.0 mmol) | Dissolved in dichloromethane (10 mL) |

| 2 | Isothiocyanate (1.2 mmol) | Added dropwise at room temperature |

| 3 | Stirring for 1 hour | Reaction monitored by TLC |

| 4 | Work-up | Washed with 5% HCl (3×10 mL), dried over Na2SO4, solvent evaporated |

| 5 | Product isolation | Pure this compound obtained, often no further purification needed |

This method benefits from mild conditions, short reaction times, and good yields, as confirmed by NMR and IR spectroscopy showing characteristic thiocarbonyl signals (178–184 ppm in 13C-NMR).

Preparation via Carbon Disulfide and Amine Salt Intermediates

An alternative classical approach involves the formation of dithiocarbamate salts by reacting hexahydroazepine with carbon disulfide in alkaline aqueous media, followed by treatment with electrophiles such as chloroacetates or lactones to cyclize or convert into thiourea derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Hexahydroazepine + Carbon disulfide + NaOH | Formation of sodium N-hexahydroazepinyl dithiocarbamate salt |

| 2 | Addition of alkylating agent (e.g., chloroacetate or propiolactone) | Intermediate dithiourethane or related compound |

| 3 | Heating with ammonia solution | Decomposition to yield this compound precipitate |

This method often requires longer reaction times and elevated temperatures (50–100 °C) and involves aqueous work-ups and recrystallization steps to purify the product. Yields are generally moderate to good, depending on reagent purity and reaction optimization.

Microwave-Assisted and Solvent-Free Syntheses

Recent advances have introduced microwave irradiation and solventless conditions to accelerate thiourea synthesis, reducing reaction times from hours to minutes and improving yields.

Microwave-assisted method: Mixing hexahydroazepine with isothiocyanate in the presence of a solid base such as MgO under microwave irradiation leads to rapid formation of thioureas without solvents.

Solvent-free base-catalyzed synthesis: A one-pot reaction where amine and isothiocyanate are combined with a base and heated briefly under microwave conditions, yielding di- and trisubstituted thioureas efficiently.

These methods offer greener, more sustainable alternatives with enhanced selectivity and reduced waste.

Sulfurization of Urea Derivatives

A less common but mechanistically interesting method involves converting urea derivatives into thioureas by sulfurization using reagents like Lawesson’s reagent.

Urea and Lawesson’s reagent are reacted in tetrahydrofuran at moderate temperatures (~70 °C) under nitrogen atmosphere, leading to thiourea formation via sulfuration.

This approach can be adapted to substituted ureas to yield corresponding thioureas, potentially including this compound if the appropriate urea precursor is available.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Amine + Isothiocyanate (DCM solvent) | Hexahydroazepine, isothiocyanate | Room temp, dichloromethane | ~1 hour | 75–90 | Mild, fast, simple work-up | Requires pure isothiocyanate |

| Carbon disulfide + amine salt + alkylation | Hexahydroazepine, CS2, NaOH, chloroacetate | 50–100 °C, aqueous | Several hours | 60–80 | Uses inexpensive reagents | Longer reaction, aqueous work-up |

| Microwave-assisted solvent-free | Hexahydroazepine, isothiocyanate, MgO | Microwave irradiation | Minutes | 80–95 | Green chemistry, fast, high yield | Requires microwave reactor |

| Sulfurization of urea derivatives | Urea derivative, Lawesson’s reagent | THF, 70 °C, N2 atmosphere | 3–4 hours | 60–70 | One-step sulfurization | Specialized reagents, moderate yield |

Research Findings and Characterization

Chemical Reactions Analysis

Azepan-1-ylthiourea undergoes various chemical reactions, including:

Oxidation: Thiourea derivatives can be oxidized to form sulfinyl and sulfonyl compounds.

Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

Substitution: Azepan-1-ylthiourea can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azepan-1-ylthiourea can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

Azepan-1-ylthiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of azepan-1-ylthiourea involves its interaction with various molecular targets and pathways. Thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurotransmission . Additionally, they can modulate oxidative stress pathways, contributing to their antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Catalytic Activity

Thiourea derivatives are widely studied as hydrogen-bond-donor catalysts. Key structural variations include aryl, sulfonaryl, and heterocyclic substituents.

Table 1: Catalytic Performance of Selected Thiourea Derivatives

Analysis: The hexahydroazepinyl group in the target compound may offer intermediate steric bulk compared to sulfonaryl (electron-withdrawing) or aryl ester (electron-donating) groups. Sulfonaryl thiourea 10 exhibited the highest catalytic conversion (28%), attributed to enhanced hydrogen-bonding capacity . donating groups) critically modulate catalytic performance.

Structural Analogues in Metal Coordination and Bioactivity

Thiourea derivatives with cyclic amine substituents are prominent in metal coordination and medicinal chemistry.

Table 2: Structural and Functional Properties of Cyclic Amine-Substituted Thioureas

Analysis :

- Hexahydroazepinyl vs.

- Electronic Effects : Trifluoromethyl groups () enhance electron-withdrawing effects, boosting stability in oxidative environments, whereas the azepane’s secondary amine may improve solubility.

- Metal Coordination: Thioureas with phenolic groups () form stable Cu²⁺/Co²⁺ complexes, critical for analytical chemistry. The hexahydroazepinyl group’s lone pair on nitrogen could similarly facilitate metal binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.